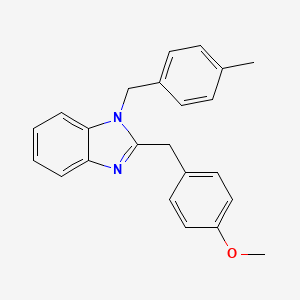
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one, also known as DCBBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. DCBBO is a benzoxazinone derivative that has been synthesized through various methods and has been found to exhibit potent biological activity.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes, which can inhibit cancer cell growth.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has been found to exhibit potent biological activity, with studies showing that it can inhibit the growth of cancer cells and reduce inflammation. Additionally, 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has been found to exhibit antioxidant properties, which can protect cells from oxidative damage. 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has also been found to exhibit neuroprotective properties, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments, including its potent biological activity and efficient synthesis methods. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one, including further studies on its mechanism of action and potential use in cancer treatment and inflammatory diseases. Additionally, research on the potential use of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one in neurodegenerative diseases and other conditions could lead to the development of new treatments. Further optimization of synthesis methods could also lead to more efficient production of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one for use in research.
Métodos De Síntesis
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one can be synthesized through several methods, including the reaction of 3,4-dichloroaniline with methyl anthranilate followed by cyclization. Another method involves the reaction of 3,4-dichloroaniline with 2-chloroacetyl chloride followed by cyclization with sodium methoxide. These methods have been optimized for efficient synthesis of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has been found to exhibit potent biological activity, making it a promising compound for use in various scientific research applications. It has been studied extensively for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-8-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c1-8-3-2-4-10-13(8)18-14(20-15(10)19)9-5-6-11(16)12(17)7-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPACTKUOSFXGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)


![N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714217.png)


![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5714279.png)
![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)
